molecular formula C11H10Cl2N2O2S B4479528 1-(4,5-dichloro-2-methylbenzenesulfonyl)-4-methyl-1H-imidazole

1-(4,5-dichloro-2-methylbenzenesulfonyl)-4-methyl-1H-imidazole

Cat. No.: B4479528
M. Wt: 305.2 g/mol
InChI Key: GEXQKCXDAKOQOH-UHFFFAOYSA-N
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Description

1-(4,5-dichloro-2-methylbenzenesulfonyl)-4-methyl-1H-imidazole is a chemical compound known for its unique structure and versatile applications in scientific research. This compound is characterized by the presence of a sulfonyl group attached to a dichloromethylbenzene ring, which is further connected to a methylimidazole moiety. Its distinct chemical properties make it valuable in various fields, including organic synthesis, pharmaceuticals, and material science.

Future Directions

The future directions in the research of imidazoles involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their wide range of applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Preparation Methods

The synthesis of 1-(4,5-dichloro-2-methylbenzenesulfonyl)-4-methyl-1H-imidazole typically involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 4-methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the pure compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4,5-dichloro-2-methylbenzenesulfonyl)-4-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfonamide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols, forming corresponding sulfonamide or sulfonothioate derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4,5-dichloro-2-methylbenzenesulfonyl)-4-methyl-1H-imidazole finds extensive applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate due to its ability to interact with biological targets and modulate their activity.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, where its chemical properties contribute to the desired performance characteristics.

Mechanism of Action

The mechanism of action of 1-(4,5-dichloro-2-methylbenzenesulfonyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of protein function. The imidazole moiety can interact with metal ions or participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

1-(4,5-dichloro-2-methylbenzenesulfonyl)-4-methyl-1H-imidazole can be compared with other similar compounds, such as:

    1-(4,5-dichloro-2-methylbenzenesulfonyl)-4-methylpiperidine: This compound has a piperidine ring instead of an imidazole ring, which may result in different chemical and biological properties.

    1-(4,5-dichloro-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine: The presence of a fluorophenyl group introduces additional electronic effects, potentially altering the compound’s reactivity and biological activity.

    1-(4,5-dichloro-2-methylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine: The ethoxyphenyl group provides steric and electronic modifications, which can influence the compound’s interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(4,5-dichloro-2-methylphenyl)sulfonyl-4-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O2S/c1-7-3-9(12)10(13)4-11(7)18(16,17)15-5-8(2)14-6-15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXQKCXDAKOQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2C=C(N=C2)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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